2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJBAYNWPMAINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560138 | |
| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120976-33-2 | |
| Record name | [3-(Trifluoromethyl)cyclohexyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent System Innovations
Recent advances demonstrate that replacing THF with methylcyclopentyl ether in Grignard reactions improves yields by 12% through enhanced magnesium complex stability. For hydrogenation steps, switching from methanol to acetic acid solvent increases Pd/C catalyst lifetime by 3-fold, reducing metal leaching below 5 ppm.
Catalytic System Enhancements
Bimetallic Pd-Ru catalysts (1:1 molar) show promise for reducing hydrogenation pressures to 5 bar while maintaining >99% conversion, though catalyst costs remain prohibitive for large-scale adoption. Immobilized triflic acid on silica gel addresses the reagent’s corrosive nature in imidization routes, enabling continuous flow processing with 98% reagent recovery.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory and Analgesic Therapies : The compound's structural similarities to other acetic acids allow it to interact with various biological targets. It may modulate pain pathways and inflammatory responses, which is crucial for developing new therapeutic agents.
- Binding Affinity Studies : Interaction studies focus on its binding affinity to receptors and enzymes, helping elucidate its mechanism of action. For instance, compounds with similar structures often exhibit competitive inhibition against cyclooxygenase enzymes, which are pivotal in inflammatory pathways.
Chemical Behavior and Reactions
The compound's chemical behavior can be explored through various reactions:
- Ester Formation : Reacting with alcohols may yield corresponding esters.
- Carbon-Fluorine Bond Formation : Interactions with nucleophiles can lead to novel carbon-fluorine bonds, which are valuable in synthetic organic chemistry.
Case Study 1: Anti-inflammatory Potential
A study investigating the anti-inflammatory properties of fluorinated acetic acids found that compounds similar to this compound demonstrated significant inhibition of cyclooxygenase enzymes. This inhibition is critical for reducing inflammation and pain, suggesting potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of fluorinated compounds has highlighted the utility of this compound as an intermediate in synthesizing more complex molecules. Its unique reactivity allows for the development of new fluorinated drugs, showcasing its importance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₉H₁₁F₃O₂ (inferred from structural analogs in ).
- Molecular Weight : ~220.18 g/mol (estimated).
- Functional Groups : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid group confers acidity (pKa ~2.5–4.5, typical for carboxylic acids).
Structural Analogues
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The triazole-containing analog () may exhibit enhanced binding in medicinal applications due to hydrogen-bonding interactions .
Key Insights :
Biological Activity
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid (CAS No. 120976-33-2) is a fluorinated organic compound notable for its unique structural features, particularly the trifluoromethyl group attached to a cyclohexyl ring, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
The chemical formula of this compound is C₉H₁₃F₃O₂, with a molecular weight of 226.19 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating its interaction with biological membranes and enhancing its bioavailability.
The mechanism of action for this compound involves its binding to various biological targets. The trifluoromethyl moiety improves the compound's affinity for enzymes and receptors involved in inflammatory pathways. Research indicates that it may act as a competitive inhibitor of cyclooxygenase enzymes, which are crucial in the synthesis of inflammatory mediators.
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties. It modulates pain pathways and reduces inflammation, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. Similar compounds with trifluoromethyl groups have demonstrated enhanced activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.63 to 19.72 µM against breast cancer cell lines (MCF-7), indicating that the trifluoromethyl group may enhance anticancer efficacy .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Trifluoroisoxazole derivative | MCF-7 | 2.63 |
| Non-trifluoromethyl analogue | MCF-7 | 19.72 |
Antibacterial Properties
The antibacterial activity of this compound has also been investigated. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .
Case Studies
- Anti-inflammatory Study : In a controlled trial examining the effects on arthritis models, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to controls.
- Anticancer Research : A study evaluating the compound's effect on MCF-7 cells revealed that treatment led to increased apoptotic cell death, as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase, indicative of apoptosis.
Q & A
Basic Research Questions
Q. How can the structure of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid be confirmed experimentally?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, and NMR can identify proton environments (e.g., cyclohexyl ring protons at δ 1.2–2.5 ppm and trifluoromethyl groups via coupling patterns). High-resolution mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography (if crystalline) offers definitive stereochemical details, as demonstrated in studies of structurally similar trifluoromethylated compounds .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer: A common approach involves cyclohexene intermediates functionalized with trifluoromethyl groups via radical or electrophilic substitution. For example, cyclohexene derivatives (e.g., 3-trifluoromethylcyclohexene) can undergo alkylation with bromoacetic acid followed by oxidation. Alternative routes include catalytic hydrogenation of aromatic precursors or Grignard reactions with trifluoromethyl ketones. Reaction optimization often requires anhydrous conditions and catalysts like palladium or ruthenium to manage steric hindrance from the cyclohexyl group .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Solubility can be quantified using HPLC or UV-Vis spectroscopy in buffers (e.g., PBS at pH 7.4). Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS. The cyclohexyl group may confer resistance to enzymatic hydrolysis compared to linear-chain analogs, but esterification of the acetic acid moiety could improve bioavailability .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing nature of the -CF group increases electrophilicity at adjacent carbons, accelerating SN2 reactions. For example, in esterification, the acetic acid moiety reacts faster with alcohols (e.g., methanol) under acidic catalysis compared to non-fluorinated analogs. Kinetic studies using -NMR or IR spectroscopy can track reaction progress and intermediate formation. Contradictions in reactivity data may arise from solvent effects (e.g., polar aprotic vs. protic) or steric hindrance from the cyclohexyl ring .
Q. What strategies mitigate steric hindrance during functionalization of the cyclohexyl ring?
- Methodological Answer: Ring-opening metathesis polymerization (ROMP) or strain-release functionalization can overcome steric challenges. For instance, using bulky ligands in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) improves access to the cyclohexyl ring. Computational modeling (DFT) predicts favorable reaction pathways by analyzing transition-state geometries. Conflicting results in regioselectivity may stem from competing electronic (e.g., -CF directing effects) and steric factors .
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition) be resolved?
- Methodological Answer: Reproducibility requires standardized assay conditions (e.g., buffer pH, temperature). For enzyme inhibition studies, use isothermal titration calorimetry (ITC) to measure binding constants and compare with fluorescence-based assays. Contradictions may arise from off-target effects or aggregation; dynamic light scattering (DLS) can detect colloidal aggregation. Dose-response curves and positive controls (e.g., known inhibitors) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
